molecular formula C19H21ClN2O B2591850 4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-78-8

4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2591850
CAS No.: 952992-78-8
M. Wt: 328.84
InChI Key: WTEZWGCCLAEMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-chloro group and a 4-(pyrrolidin-1-yl)phenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

    Formation of 4-(pyrrolidin-1-yl)phenethylamine: This intermediate can be synthesized by reacting 4-bromophenethylamine with pyrrolidine under basic conditions.

    Acylation Reaction: The 4-(pyrrolidin-1-yl)phenethylamine is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interaction with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(morpholin-4-yl)phenethyl)benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    4-chloro-N-(4-(piperidin-1-yl)phenethyl)benzamide: Contains a piperidine ring instead of pyrrolidine.

    4-chloro-N-(4-(azepan-1-yl)phenethyl)benzamide: Features an azepane ring instead of pyrrolidine.

Uniqueness

4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its biological activity. The combination of the chloro group and the pyrrolidin-1-ylphenethyl moiety provides a distinct pharmacophore that can interact with a variety of molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-chloro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZWGCCLAEMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.